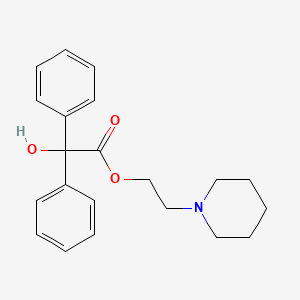

Piperilate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4546-39-8 |

|---|---|

Fórmula molecular |

C21H25NO3 |

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H25NO3/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |

Clave InChI |

RZWPJFMNFATBEG-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Otros números CAS |

4546-39-8 |

Números CAS relacionados |

4544-15-4 (hydrochloride) |

Origen del producto |

United States |

Foundational & Exploratory

The Anti-Asthmatic Potential of Piperine: A Technical Overview of its Mechanism of Action in Bronchial Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchial asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of T-helper 2 (Th2) cytokines. Current therapeutic strategies primarily focus on controlling inflammation and alleviating bronchoconstriction. Emerging research has identified piperine (B192125), the main alkaloid from black pepper (Piper nigrum), as a promising natural compound with potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth analysis of the mechanism of action of piperine in preclinical models of bronchial asthma, with a focus on its molecular targets and signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanisms of Action

Piperine exerts its anti-asthmatic effects through a multi-faceted approach, primarily by modulating key inflammatory pathways. The core mechanisms include the suppression of the Th2-mediated immune response and the inhibition of the NF-κB signaling pathway. Additionally, evidence suggests piperine's involvement in the stabilization of mast cells and potential, though less defined, roles in regulating intracellular calcium signaling and leukotriene synthesis.

Attenuation of Th2-Mediated Airway Inflammation

A hallmark of allergic asthma is the dominance of a Th2 immune response, leading to the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). These cytokines orchestrate the recruitment and activation of eosinophils, promote immunoglobulin E (IgE) production by B cells, and induce mucus hypersecretion.

Studies in ovalbumin (OVA)-induced murine models of asthma have consistently demonstrated that piperine significantly reduces the cardinal features of Th2-driven inflammation.[1][2][3] Oral administration of piperine has been shown to decrease the infiltration of eosinophils into the bronchoalveolar lavage fluid (BALF), reduce the levels of IL-4 and IL-5 in both BALF and serum, and lower the serum concentrations of total and OVA-specific IgE.[1][3]

Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation. In asthma, the activation of NF-κB in airway epithelial and immune cells leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Piperine has been shown to inhibit the activation of the NF-κB pathway.[4][5] It achieves this by preventing the degradation of the inhibitory protein IκBα. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By stabilizing IκBα, piperine effectively blocks this pro-inflammatory cascade.[4]

Mast Cell Stabilization

Mast cell degranulation, triggered by the cross-linking of IgE antibodies on their surface, releases a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489) and leukotrienes. These mediators are responsible for the acute bronchoconstriction and airway inflammation characteristic of an asthma attack.

In vitro studies have demonstrated that piperine can inhibit the degranulation of mast cells.[6] This stabilization effect prevents the release of histamine and other pro-inflammatory mediators, thereby mitigating the immediate hypersensitivity response.

Other Potential Mechanisms

While the roles of piperine in Th2 and NF-κB signaling are well-documented, its effects on other asthma-related pathways are still under investigation.

-

Leukotriene Synthesis: Leukotrienes are potent bronchoconstrictors and pro-inflammatory lipids. Some studies suggest that piperine may inhibit enzymes like cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2), which are involved in the arachidonic acid cascade that produces leukotrienes and prostaglandins. However, direct evidence of piperine's inhibition of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene synthesis, in the context of asthma is currently limited.

-

Phosphodiesterase (PDE) Inhibition: PDE inhibitors, such as theophylline, are used in asthma treatment due to their bronchodilatory and anti-inflammatory effects, which are mediated by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. There is currently no direct evidence to suggest that piperine acts as a phosphodiesterase inhibitor in airway smooth muscle or inflammatory cells.

-

Calcium Signaling: Intracellular calcium (Ca2+) is a critical second messenger in airway smooth muscle contraction. While some research indicates that piperine can modulate intracellular Ca2+ levels in other cell types, its specific effects on Ca2+ signaling in airway smooth muscle cells during an asthmatic response require further investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of piperine in ovalbumin-induced murine models of asthma.

Table 1: Effect of Piperine on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |

| Control (OVA) | 100 ± 12.5 | 65 ± 8.2 | 8 ± 1.5 | 12 ± 2.1 | 15 ± 3.0 |

| Piperine (2.25 mg/kg) | 75 ± 9.8 | 40 ± 5.5 | 6 ± 1.1 | 10 ± 1.8 | 19 ± 3.5 |

| Piperine (4.5 mg/kg) | 50 ± 6.7 | 20 ± 3.1 | 4 ± 0.8* | 8 ± 1.5 | 18 ± 3.2 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the OVA control group. Data compiled from representative studies.[1][3]

Table 2: Effect of Piperine on Th2 Cytokines and IgE Levels

| Treatment Group | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | Total IgE (ng/mL) in Serum | OVA-specific IgE (U/mL) in Serum |

| Control (OVA) | 150 ± 18.2 | 250 ± 25.5 | 2000 ± 250 | 150 ± 20.1 |

| Piperine (2.25 mg/kg) | 100 ± 12.5 | 180 ± 20.1 | 1500 ± 180 | 100 ± 15.2 |

| Piperine (4.5 mg/kg) | 60 ± 8.9 | 100 ± 12.8 | 800 ± 105 | 60 ± 9.8 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the OVA control group. Data compiled from representative studies.[1][3]

Table 3: Effect of Piperine on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)

| Treatment Group | Penh (at 50 mg/mL Methacholine) |

| Control (OVA) | 4.5 ± 0.5 |

| Piperine (2.25 mg/kg) | 3.2 ± 0.4* |

| Piperine (4.5 mg/kg) | 2.1 ± 0.3** |

Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the OVA control group. Data compiled from representative studies.[1]

Experimental Protocols

The following section details the typical methodologies employed in studies investigating the effects of piperine in bronchial asthma models.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Balb/c Mice

This is the most commonly used model to mimic the Th2-dominant inflammation seen in human allergic asthma.

-

Animals: Female Balb/c mice, 6-8 weeks old, are typically used due to their propensity to mount a strong Th2 immune response.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in saline on days 0 and 14.

-

Challenge: From day 21 to day 27, mice are challenged with 1% OVA aerosol for 30 minutes daily using a nebulizer.

-

Piperine Administration: Piperine (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) is administered orally (p.o.) at doses typically ranging from 2.25 to 10 mg/kg body weight, once daily, starting from the first day of the OVA challenge until the end of the experiment.

-

Outcome Measures: 24 to 48 hours after the final OVA challenge, the following parameters are assessed:

-

Airway Hyperresponsiveness (AHR): Measured by exposing mice to increasing concentrations of methacholine in a whole-body plethysmograph and recording the Penh value.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.

-

Cytokine and IgE Measurement: Levels of IL-4, IL-5, and other cytokines in the BALF supernatant and total and OVA-specific IgE in the serum are quantified using ELISA.

-

Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

-

Conclusion and Future Directions

The available preclinical evidence strongly supports the therapeutic potential of piperine in the management of bronchial asthma. Its primary mechanisms of action involve the potent suppression of Th2-mediated airway inflammation and the inhibition of the pro-inflammatory NF-κB signaling pathway. The ability of piperine to stabilize mast cells further contributes to its anti-asthmatic profile.

For drug development professionals, piperine represents a promising lead compound. Future research should focus on several key areas:

-

Elucidating the precise molecular interactions of piperine with components of the Th2 and NF-κB signaling pathways.

-

Investigating the effects of piperine on leukotriene synthesis and phosphodiesterase activity in the context of asthma to determine if these are significant mechanisms of action.

-

Conducting studies to specifically evaluate the impact of piperine on calcium signaling in airway smooth muscle cells to understand its potential bronchodilatory effects.

-

Developing novel formulations or delivery systems to enhance the bioavailability and targeted delivery of piperine to the airways.

-

Performing comprehensive safety and toxicology studies to pave the way for potential clinical trials.

References

- 1. Effects of phosphodiesterase inhibitors on normal and chemically-skinned isolated airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperine Attenuates Cigarette Smoke-Induced Oxidative Stress, Lung Inflammation, and Epithelial–Mesenchymal Transition by Modulating the SIRT1/Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Piperilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Piperilate, also known as Pipethanate. The document details the necessary precursors, reaction steps, and purification methodologies, supported by quantitative data and experimental protocols. Furthermore, it elucidates the mechanism of action of this compound through a diagram of its associated signaling pathway.

Introduction

This compound, with the chemical name 2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate, is an antimuscarinic agent.[1] Such agents are known to block the action of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity.[2][3] This property makes this compound and similar compounds valuable in treating conditions characterized by smooth muscle spasms.[2][4] This guide outlines a feasible synthetic route to this compound, beginning with the preparation of its key precursors.

Synthesis of Precursors

The synthesis of this compound can be logically approached through the preparation of two primary precursors: Benzilic acid and 2-(1-piperidino)ethanol.

Synthesis of Benzilic Acid

Benzilic acid is synthesized from benzil (B1666583) via the benzilic acid rearrangement, a classic organic reaction first reported by Justus von Liebig in 1838.[5] The reaction involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy–carboxylic acid in the presence of a strong base.[5]

Experimental Protocol: Benzilic Acid Rearrangement

-

Materials: Benzil, Potassium Hydroxide (KOH), Ethanol (B145695), Water, Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve benzil in a solution of ethanol and water. The initial solution will be slightly yellow.[4]

-

Add a concentrated solution of potassium hydroxide.

-

Heat the mixture under reflux. The solution's color may change to a violet/blue and then to a dark orange after approximately 20 minutes of heating.[4]

-

After reflux, cool the reaction mixture in an ice bath to precipitate the potassium salt of benzilic acid. Scratching the inside of the flask may be necessary to initiate crystallization.[4]

-

Collect the yellowish crystals of potassium benzilate by filtration.

-

Dissolve the crystals in hot water.

-

Acidify the solution with a strong acid such as 2M H₂SO₄ or concentrated HCl. This will cause the immediate precipitation of benzilic acid as white crystals.[4][6]

-

Isolate the final product by filtration, wash with cold water to remove any remaining salts, and dry.[4]

-

-

Purification: The crude benzilic acid can be further purified by recrystallization from hot water or benzene.[7]

| Parameter | Value | Reference |

| Starting Material | Benzil | [4][6] |

| Key Reagents | KOH, Ethanol, H₂O, H₂SO₄/HCl | [4][6] |

| Reaction Type | Benzilic Acid Rearrangement | [5] |

| Yield | 32-80% | [4][6] |

| Melting Point | 148-151°C | [4][6] |

Synthesis of 2-(1-piperidino)ethanol

2-(1-piperidino)ethanol is a commercially available chiral piperidine (B6355638) derivative.[3][8] On an industrial scale, it is synthesized by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[3]

Reaction Scheme:

2-(2-hydroxyethyl)pyridine is reduced in the presence of a hydrogenation catalyst, such as platinum oxide, palladium on carbon, or ruthenium, to yield 2-piperidineethanol.[3][9] The reaction is typically carried out under hydrogen pressure.

Due to its commercial availability, a detailed laboratory synthesis protocol is not provided here. For researchers requiring this precursor, direct purchase is the most efficient route.

Synthesis of this compound (Pipethanate)

The final step in the synthesis of this compound is the esterification of benzilic acid with 2-(1-piperidino)ethanol. The Fischer-Speier esterification is a suitable method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Benzilic Acid

-

Materials: Benzilic acid, 2-(1-piperidino)ethanol, a strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)), and a suitable solvent (e.g., toluene (B28343) or benzene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzilic acid, a molar excess of 2-(1-piperidino)ethanol, and the acid catalyst in the chosen solvent.

-

Heat the mixture to reflux. The Dean-Stark trap will collect the water formed during the reaction, driving the equilibrium towards the product side.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzilic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

| Parameter | Value | Reference |

| Starting Materials | Benzilic Acid, 2-(1-piperidino)ethanol | Inferred |

| Key Reagents | H₂SO₄ or p-TsOH, Toluene/Benzene | Inferred from standard Fischer Esterification |

| Reaction Type | Fischer Esterification | Inferred |

| Product | This compound (2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate) | Inferred |

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual catalyst. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point. Given the ester and tertiary amine functionalities in this compound, a moderately polar solvent or a mixed-solvent system is likely to be effective. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/ethyl acetate, and methanol/water.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or the "good" solvent in a mixed-solvent system).

-

If insoluble impurities are present, perform a hot gravity filtration.

-

If the solution is colored, treat it with a small amount of decolorizing charcoal before hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

If using a mixed-solvent system, after dissolving the compound in the "good" solvent, slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid, then warm to re-dissolve and cool slowly.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals thoroughly.

-

Mechanism of Action and Signaling Pathway

This compound functions as an anticholinergic agent by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[2][4] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[10][11] By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[2][3]

The signaling pathway initiated by the activation of muscarinic receptors, which is inhibited by this compound, is complex. The M₁, M₃, and M₅ receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC).[5][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][11] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][11] This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.

Summary

This technical guide has detailed a viable synthetic pathway for this compound, beginning with the synthesis of its precursors, benzilic acid and 2-(1-piperidino)ethanol. The guide provides experimental protocols for the key reaction steps, including the benzilic acid rearrangement and Fischer esterification, as well as methods for the purification of the final product. The mechanism of action of this compound as a muscarinic acetylcholine receptor antagonist has also been described and visualized. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of new therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Home Page [chem.ualberta.ca]

- 6. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. (PDF) Pharmacological Studies on 2-(1-Piperidino)-Ethyl [research.amanote.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Pipethanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipethanate is an antimuscarinic agent utilized for the treatment of spastic pain affecting the gastrointestinal system.[1] As a member of the benzilate ester class of compounds, its pharmacological activity is derived from its antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the known physical and chemical properties of Pipethanate, alongside detailed experimental protocols for its analysis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Pipethanate and related compounds.

Chemical and Physical Properties

Pipethanate, chemically known as 2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate, possesses a range of physicochemical properties that are critical to its formulation, delivery, and biological activity. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Pipethanate

| Property | Value | Source |

| IUPAC Name | 2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate | DrugBank |

| Synonyms | Piperilate, Pipetanato, Pipethanatum | DrugBank |

| Chemical Formula | C₂₁H₂₅NO₃ | DrugBank |

| Molecular Weight | 339.435 g/mol | DrugBank |

| CAS Number | 4546-39-8 | DrugBank |

| pKa (Strongest Acidic) | 11.05 | DrugBank |

| pKa (Strongest Basic) | 8.06 | DrugBank |

| logP | 3.46 | DrugBank |

| Water Solubility | 0.0714 mg/mL | DrugBank |

| Physical Description | Predicted to be a solid. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

Note: Some physical properties like melting and boiling points have not been found in the available literature and are thus marked as not available.

Mechanism of Action and Signaling Pathways

Pipethanate functions as an antimuscarinic agent by competitively antagonizing muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system's function. By blocking the action of the neurotransmitter acetylcholine, Pipethanate leads to the relaxation of smooth muscles, making it effective in treating spasms in the gastrointestinal tract.

The signaling cascade initiated by the activation of muscarinic receptors is complex and can vary depending on the receptor subtype (M1-M5). The following diagrams illustrate the general signaling pathways associated with muscarinic acetylcholine receptors.

Synthesis

A plausible synthetic route for Pipethanate would involve the reaction of benzilic acid with 2-(piperidin-1-yl)ethanol. This esterification can be catalyzed by an acid, or by using a coupling agent to facilitate the reaction.

Experimental Protocols for Analysis

Detailed, validated analytical methods specific to Pipethanate are not widely published. However, based on the analysis of structurally similar compounds, particularly other benzilate esters and piperidine (B6355638) derivatives, the following experimental protocols can be adapted and optimized for the analysis of Pipethanate.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantification of Pipethanate and the detection of any impurities or degradation products. A reverse-phase HPLC method would be the most suitable approach.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds like Pipethanate.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Detection: UV detection at a wavelength where Pipethanate exhibits maximum absorbance. The diphenylmethyl moiety suggests that a wavelength in the range of 210-230 nm would be appropriate.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the identification and quantification of Pipethanate, especially for volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of Pipethanate.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) would be suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split/splitless injection may be used.

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) would be necessary to elute Pipethanate and any related compounds.

-

Derivatization: Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could improve its volatility and peak shape.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for identification. The mass spectrometer would be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of Pipethanate.

-

Sample Preparation: A few milligrams of the sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl groups, a singlet for the hydroxyl proton, and signals for the methylene (B1212753) and methine protons of the piperidine ring and the ethyl chain.

-

Expected ¹³C NMR Signals: The spectrum would show signals for the carbonyl carbon, the quaternary carbon attached to the hydroxyl group and two phenyl rings, the aromatic carbons, and the aliphatic carbons of the piperidine and ethyl moieties.

IR spectroscopy can be used to identify the key functional groups present in the Pipethanate molecule.

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory, or from a solution in a suitable solvent.

-

Expected Absorption Bands:

-

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong absorption around 1730 cm⁻¹ due to the C=O stretching of the ester group.

-

C-H stretching vibrations of the aromatic rings just above 3000 cm⁻¹ and of the aliphatic parts just below 3000 cm⁻¹.

-

C-O stretching bands in the 1300-1000 cm⁻¹ region.

-

Bands corresponding to the C-N stretching of the piperidine ring.

-

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the chromophores in the molecule.

-

Sample Preparation: A dilute solution of Pipethanate in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol) would be prepared.

-

Expected Absorption: The presence of the two phenyl groups would result in characteristic absorption bands in the UV region, likely with a maximum absorbance (λmax) around 220-270 nm.

Chemical Stability and Degradation

Specific data on the stability of Pipethanate and its degradation pathways are not extensively documented. However, as an ester, Pipethanate is susceptible to hydrolysis, particularly under acidic or basic conditions. Forced degradation studies are necessary to identify potential degradation products and to develop a stability-indicating analytical method.

A typical forced degradation study would involve subjecting Pipethanate to the following stress conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. The ester linkage is particularly labile under basic conditions.

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Heating the solid drug substance at an elevated temperature.

-

Photodegradation: Exposing the drug substance to UV and visible light.

The primary degradation pathway is expected to be the hydrolysis of the ester bond, yielding benzilic acid and 2-(piperidin-1-yl)ethanol. Other degradation products may also be formed under different stress conditions. The identification of these degradants would require techniques such as LC-MS/MS.

Conclusion

This technical guide has summarized the available physical and chemical properties of Pipethanate and provided a framework for its synthesis and analysis. While specific experimental data for Pipethanate is limited in the public domain, the provided methodologies, based on analogous compounds, offer a robust starting point for researchers. Further studies are required to fully characterize its physical properties, elucidate its degradation pathways, and develop and validate specific analytical methods for its quality control. The information presented herein is intended to facilitate further research and development of this important antimuscarinic agent.

References

The Role of Piperilate as a PAF Antagonist in Inflammatory Pathways: A Review of Available Evidence

A comprehensive review of scientific literature and chemical databases reveals no direct evidence to support the classification of piperilate as a Platelet-Activating Factor (PAF) antagonist. Consequently, a detailed technical guide on its specific mechanisms and quantitative effects in this context cannot be constructed based on publicly available data.

This report summarizes the findings of an extensive search for information regarding this compound and its potential role in modulating inflammatory pathways through the antagonism of the Platelet-Activating Factor (PAF) receptor. Despite a thorough investigation across multiple scientific databases and search engines, no studies were identified that characterize this compound as a PAF antagonist. The existing information on this compound is primarily limited to its chemical structure and basic identifiers.

Introduction to Platelet-Activating Factor and its Role in Inflammation

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in a wide range of physiological and pathological processes, particularly in inflammation, allergic reactions, and thrombosis.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[3][4]

Activation of the PAFR by PAF triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as:

-

Platelet aggregation: A key event in blood clotting and thrombosis.[5]

-

Inflammatory cell activation and chemotaxis: Recruitment of immune cells to sites of inflammation.[1]

-

Increased vascular permeability: Leading to edema and swelling.

-

Bronchoconstriction: A hallmark of asthma and other respiratory diseases.[6]

-

Production of other inflammatory mediators: Such as cytokines and eicosanoids, amplifying the inflammatory response.[1]

Given the central role of PAF in inflammation, the development of PAFR antagonists has been a significant area of research for potential therapeutic interventions in a variety of inflammatory conditions, including asthma, allergic rhinitis, sepsis, and cardiovascular diseases.[7][8]

This compound: Chemical Identity

This compound, also known by its synonym pipethanate, is chemically identified as 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate.[9][10] Its chemical formula is C₂₁H₂₅NO₃.[9] While its chemical structure is well-defined, its pharmacological activity, particularly in the context of PAF antagonism, is not documented in the available scientific literature.

Search for Evidence of this compound as a PAF Antagonist

A systematic search was conducted using various keywords, including "this compound," "pipethanate," "PAF antagonist," "platelet-activating factor receptor," "inflammatory pathways," and combinations thereof. The search encompassed scientific literature databases such as PubMed, Scopus, and Google Scholar, as well as chemical and pharmacological databases like PubChem and DrugBank.

The search did not yield any primary research articles, review papers, patents, or database entries that describe or even suggest that this compound possesses PAF antagonist activity. There is no published data on its binding affinity for the PAF receptor, its functional effects on PAF-induced cellular responses (e.g., platelet aggregation, neutrophil activation), or its efficacy in animal models of PAF-mediated inflammation.

Anti-Inflammatory Compounds from the Piper Genus

It is worth noting that other compounds isolated from plants of the Piper genus have been investigated for their anti-inflammatory and, in some cases, PAF antagonist properties. For instance, kadsurenone , isolated from Piper futokadsurae, is a well-characterized PAF antagonist.[11] Additionally, extracts from Piper aduncum and Piper betle have shown inhibitory effects on PAF receptor binding.[12][13] However, these findings are related to different chemical entities and cannot be extrapolated to this compound. The similarly named compound, piperine (B192125) , the major alkaloid of black pepper (Piper nigrum), has been extensively studied for its anti-inflammatory effects, which are mediated through pathways independent of PAF antagonism, such as the inhibition of NF-κB and MAPK signaling.

Conclusion

Based on a thorough and comprehensive review of the available scientific and chemical literature, there is currently no evidence to support the claim that this compound acts as a Platelet-Activating Factor antagonist. The absence of any published data on its interaction with the PAF receptor or its effects on PAF-mediated inflammatory pathways makes it impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The initial premise of the topic appears to be unsubstantiated by current scientific knowledge. Further research would be required to investigate any potential PAF antagonist activity of this compound. Without such foundational research, any discussion of its role in inflammatory pathways via this mechanism would be purely speculative.

References

- 1. Piperine inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase without affecting cyclooxygenase-1 activity: different mechanisms of action are involved in the inhibition of platelet aggregation and macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Platelet-activating factor (PAF) receptor-binding antagonist activity of Malaysian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a potent platelet-activating factor antagonist, SR27417A, on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Piper betle on Platelet Activating Factor (PAF) Receptor Binding Activities | Malaysian Journal of Science [mjs.um.edu.my]

- 12. 4-Alkyl-1,4-dihydropyridines derivatives as specific PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pardon Our Interruption [opnme.com]

The Anticholinergic Profile of Piperilate at Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Receptors and Antagonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes, designated M1 through M5, that mediate the majority of the physiological effects of acetylcholine in the central and peripheral nervous systems. These receptors are integral to the "rest and digest" functions of the parasympathetic nervous system, including the regulation of heart rate, smooth muscle contraction, and glandular secretions.[4]

Anticholinergic drugs, such as Piperilate, function by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses.[2][3] The clinical and physiological effects of a muscarinic antagonist are determined by its affinity and selectivity for the different mAChR subtypes.

The five muscarinic receptor subtypes are broadly categorized based on their primary G protein-coupling and subsequent signaling cascades:[5]

-

M1, M3, M5 Receptors: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]) and the activation of protein kinase C (PKC).

-

M2, M4 Receptors: Predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Data on the Anticholinergic Effects of this compound

In Vitro Binding and Functional Affinity

As of the latest literature review, specific in vitro binding affinity (Ki) and functional antagonism (pA2) values for this compound at the individual M1-M5 muscarinic receptor subtypes have not been reported in peer-reviewed publications. For a comprehensive understanding of this compound's selectivity profile, such data would be essential. The tables below are presented as a template to illustrate how such data would be structured for comparative analysis.

Table 1: Hypothetical In Vitro Binding Affinity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Table 2: Hypothetical Functional Antagonism of this compound at Human Muscarinic Receptors

| Receptor Subtype | Functional Antagonism (pA2) | Schild Slope |

|---|---|---|

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

| M4 | Data not available | Data not available |

| M5 | Data not available | Data not available |

In Vivo Anticholinergic Activity

In vivo studies have demonstrated the anticholinergic effects of this compound by assessing its ability to counteract the effects of the muscarinic agonist oxotremorine (B1194727) in mice.

Table 3: In Vivo Anticholinergic Activity of this compound in Mice

| Assay | EC50 (mg/kg, i.p.) |

|---|---|

| Antagonism of oxotremorine-induced salivation | 11.33[1] |

| Antagonism of oxotremorine-induced tremor | 29.42[1] |

Muscarinic Receptor Signaling Pathways

The antagonistic action of this compound at muscarinic receptors blocks the initiation of downstream signaling cascades. The following diagrams illustrate the primary signaling pathways for the two main classes of muscarinic receptors.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the anticholinergic effects of a compound like this compound on muscarinic receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

-

Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]QNB).

-

Unlabeled test compound (this compound).

-

High-affinity unlabeled antagonist (e.g., atropine) for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer.[6]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

-

Total and Non-Specific Binding: For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a high-affinity unlabeled antagonist like atropine.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

This assay is used for M1, M3, and M5 receptors and determines the functional potency (pA2) of an antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.[5][7]

Materials:

-

Cells stably expressing the human M1, M3, or M5 receptor.

-

A suitable muscarinic agonist (e.g., carbachol, acetylcholine).

-

Test antagonist (this compound).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.[8]

-

Dye Loading: Load the cells with a calcium-sensitive dye and incubate to allow for de-esterification.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a fixed concentration of the muscarinic agonist to all wells and immediately begin kinetic measurement of fluorescence changes.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Construct dose-response curves for the agonist in the presence of different concentrations of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. The pA2 value is determined using a Schild plot analysis.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Piperidolate Hydrochloride? [synapse.patsnap.com]

- 3. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. innoprot.com [innoprot.com]

- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Piperilate in Animal Studies: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and metabolism studies on Piperilate. This guide, therefore, leverages data from a closely related structural analog, N-ethyl-3-piperidyl benzilate, to provide a predictive overview of this compound's likely metabolic fate in animal models. The structural similarities between these molecules, both being piperidine (B6355638) esters of benzilic acid, suggest they may share common metabolic pathways.

Introduction

This compound, chemically known as 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate, is a compound of interest for which a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for further development. Due to the limited direct research on this compound, this document focuses on the known metabolic pathways of N-ethyl-3-piperidyl benzilate in rats, a compound with a high degree of structural similarity. This information serves as a valuable surrogate for predicting the biotransformation of this compound.

Predicted Metabolic Pathways of this compound

Based on the metabolism of N-ethyl-3-piperidyl benzilate in rats, the primary metabolic pathways for this compound are predicted to be hydrolysis and oxidation. The ester linkage in this compound is susceptible to hydrolysis, leading to the formation of benzilic acid and 2-(1-piperidino)ethanol. Further metabolism of the piperidine ring is also anticipated.

In Vitro Metabolism of the Analog

Incubation of N-ethyl-3-piperidyl benzilate with rat liver homogenates resulted in the formation of 3-piperidyl benzilate and N-ethyl-3-hydroxypiperidine, indicating that both hydrolysis of the ester bond and N-dealkylation are key initial metabolic steps.[1]

In Vivo Metabolism and Excretion in Rats (Analog Study)

Following intraperitoneal injection in rats, N-ethyl-3-piperidyl benzilate and its metabolites are excreted in the urine. The major routes of elimination are not fully elucidated and may also include fecal excretion or further degradation of the piperidine ring.[1]

Urinary Excretion of N-ethyl-3-piperidyl benzilate and its Metabolites

Quantitative data on the urinary excretion of N-ethyl-3-piperidyl benzilate and its metabolites in rats provide insights into the extent of its metabolism and elimination pathways.

| Compound Administered | Metabolite/Compound Measured in Urine | Percentage of Injected Dose Excreted in Urine | Citation |

| N-ethyl-3-piperidyl benzilate (I) | Unchanged Drug (I) | Trace | [1] |

| N-ethyl-3-piperidyl benzilate (I) | N-ethyl-3-hydroxypiperidine (III) | ~9% | [1] |

| N-ethyl-3-piperidyl benzilate (I) | Metabolites producing III after acid hydrolysis | ~2% | [1] |

| 3-piperidyl benzilate (II) | 3-hydroxypiperidine (IV) | ~18% | [1] |

| N-ethyl-3-hydroxypiperidine (III) | Unchanged Drug (III) | ~26% | [1] |

| N-ethyl-3-hydroxypiperidine (III) | Conjugates producing III on acid hydrolysis | ~63% | [1] |

| 3-hydroxypiperidine (IV) | Unchanged Drug (IV) | ~50% | [1] |

| 3-hydroxypiperidine (IV) | Conjugate producing IV on acid hydrolysis | ~50% | [1] |

Experimental Protocols

The following methodologies were employed in the study of N-ethyl-3-piperidyl benzilate metabolism in rats.

In Vitro Metabolism Assay

-

System: Rat liver homogenates.

-

Substrate: N-ethyl-3-piperidyl benzilate (I).

-

Incubation: The substrate was incubated with the liver homogenates.

-

Analysis: The formation of metabolites, 3-piperidyl benzilate (II) and N-ethyl-3-hydroxypiperidine (III), was monitored.

In Vivo Animal Study

-

Animal Model: Rats.

-

Administration: Intraperitoneal injection of N-ethyl-3-piperidyl benzilate (I) and its potential metabolites (II, III, and IV).

-

Sample Collection: Urine was collected.

-

Analytical Method: Gas-liquid chromatography-mass spectrometry (GLC-mass spectrometry) was used to identify the metabolites in urine extracts.[1]

Visualizations

Predicted Metabolic Pathway of this compound (based on N-ethyl-3-piperidyl benzilate)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for the in vivo metabolism study.

References

An In-depth Technical Guide to Piperilate: Molecular Structure, Properties, and Anticholinergic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperilate, a muscarinic acetylcholine (B1216132) receptor antagonist. The document details its molecular structure, physicochemical properties, and established pharmacological activities, with a focus on its anticholinergic effects. Detailed experimental methodologies from key studies are provided to facilitate reproducibility and further investigation.

Molecular Structure and Identification

This compound, also known as Pipethanate, is chemically identified as 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate.[1] Its core structure consists of a diphenylacetic acid backbone esterified with a piperidinoethanol (B8764138) moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4546-39-8 | [1] |

| Molecular Formula | C21H25NO3 | [1][2] |

| Molecular Weight | 339.4 g/mol | [1][2] |

| IUPAC Name | 2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate | [1] |

| Synonyms | Pipethanate, 1-Piperidineethanol benzilate, 2-(1-Piperidino)ethyl benzilate | [1] |

| XLogP3-AA | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 7 | [2] |

A hydrochloride salt of this compound is also available, with the CAS number 4544-15-4 and a molecular weight of 375.9 g/mol .[3][4]

Pharmacological Activity and Quantitative Data

This compound functions as an anticholinergic agent by competitively blocking muscarinic acetylcholine receptors. This antagonism of the parasympathetic nervous system leads to a variety of physiological effects.

Table 2: In Vivo Pharmacological Effects of this compound

| Experimental Model | Parameter | Dosage and Administration | Observed Effect | Source |

| Male albino mice (18-22 g) | Antagonism of oxotremorine-induced salivation | 11.33 mg/kg (EC50), intraperitoneal injection | Inhibition of salivation | [5] |

| Male albino mice (18-22 g) | Antagonism of oxotremorine-induced tremor | 29.42 mg/kg (EC50), intraperitoneal injection | Inhibition of tremors | [5] |

| Male albino mice (18-22 g) | Efficacy in organophosphate poisoning | 30 mg/kg, intraperitoneal injection | Rescue from poisoning | [5] |

| Rabbit | Blood Pressure | 1 mg/kg, intravenous | Hypotension | [5] |

| Rabbit | Respiration and Heart Rate | 3 mg/kg, intravenous | Decreased respiration and heart rate | [5] |

| Isolated rabbit auricle | Adrenaline-induced constriction | Not specified | Blockade of constriction | [5] |

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. In the parasympathetic nervous system, acetylcholine is released from postganglionic neurons and binds to muscarinic receptors on target organs to elicit a response. By blocking these receptors, this compound inhibits the "rest-and-digest" functions of the parasympathetic nervous system.

Experimental Protocols

The following are descriptions of the methodologies used in key in vivo studies of this compound.

Antagonism of Oxotremorine-Induced Salivation and Tremor in Mice

-

Objective: To determine the anticholinergic activity of this compound by assessing its ability to counteract the effects of the muscarinic agonist oxotremorine (B1194727).

-

Animal Model: Male albino mice weighing 18-22 grams.

-

Methodology:

-

A single dose of this compound was administered via intraperitoneal injection.

-

Following the administration of this compound, mice were challenged with oxotremorine to induce salivation and tremors.

-

The degree of salivation and tremor was observed and quantified.

-

The effective dose 50 (EC50), the concentration of this compound that produces 50% of the maximal inhibitory effect, was calculated for both the antagonism of salivation and tremor.

-

-

Results: The study determined the EC50 values for the antagonism of oxotremorine-induced salivation and tremor to be 11.33 mg/kg and 29.42 mg/kg, respectively.[5]

Efficacy in Organophosphate Poisoning in Mice

-

Objective: To evaluate the potential of this compound as a therapeutic agent for organophosphate poisoning.

-

Animal Model: Male albino mice.

-

Methodology:

-

Mice were exposed to a lethal dose of an organophosphate compound.

-

A single dose of this compound (30 mg/kg) was administered via intraperitoneal injection as a rescue treatment.

-

The survival rate of the mice was monitored.

-

-

Results: this compound demonstrated efficacy in rescuing mice from organophosphate poisoning.[5]

Cardiovascular Effects in Rabbits

-

Objective: To investigate the effects of this compound on the cardiovascular system.

-

Animal Model: Rabbits.

-

Methodology:

-

For blood pressure measurement, this compound (1 mg/kg) was administered intravenously, and arterial blood pressure was monitored.

-

For respiration and heart rate assessment, this compound (3 mg/kg) was administered intravenously, and respiratory rate and heart rate were recorded.

-

-

Results: this compound caused hypotension at a dose of 1 mg/kg and a decrease in both respiration and heart rate at a dose of 3 mg/kg.[5]

References

- 1. 2-(1-Piperidinyl)ethyl alpha-hydroxy-alpha-phenylbenzeneacetate | C21H25NO3 | CID 20674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | C21H26ClNO3 | CID 23724801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Pipethanate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The development of anticholinergic drugs has a long history, with natural sources like Atropa belladonna (deadly nightshade) being used for centuries for their medicinal and poisonous properties. The active compounds in these plants, atropine (B194438) and scopolamine, were the first recognized antimuscarinic agents. The 20th century saw the strategic development of synthetic anticholinergic drugs to achieve greater receptor selectivity and reduce the adverse side effects associated with the natural alkaloids.

While specific details regarding the initial discovery and development timeline of Pipethanate are not well-documented in prominent scientific literature, it emerged as part of the broader effort to synthesize new antimuscarinic compounds with therapeutic potential for treating visceral spasms. Its primary indication has been for the management of spastic pain within the gastrointestinal system.[1]

Chemical Synthesis

Detailed, peer-reviewed publications outlining the specific synthetic route for Pipethanate hydrochloride are scarce. However, the synthesis of similar ester compounds and their hydrochloride salts generally follows established organic chemistry principles. A plausible synthetic approach would likely involve a multi-step process.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for Pipethanate Hydrochloride.

A general procedure for forming the hydrochloride salt of an organic base involves dissolving the free base in a suitable organic solvent and treating it with hydrochloric acid (either as a gas or a solution in an organic solvent) to precipitate the hydrochloride salt.

Mechanism of Action and Signaling Pathway

Pipethanate is classified as an antimuscarinic agent, meaning it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and play a crucial role in mediating the effects of the parasympathetic nervous system.

There are five subtypes of muscarinic receptors (M1-M5). In the context of gastrointestinal smooth muscle, the M2 and M3 subtypes are of particular importance. The binding of acetylcholine to these receptors initiates a signaling cascade that leads to muscle contraction and glandular secretion.

-

M3 Receptor Pathway: The M3 receptor is primarily coupled to the Gq/11 G-protein. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction.

-

M2 Receptor Pathway: The M2 receptor is coupled to the Gi/o G-protein. Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Lower levels of cAMP lead to reduced activation of protein kinase A (PKA). PKA normally phosphorylates and inhibits MLCK, so a reduction in PKA activity leads to increased MLCK activity and potentiates smooth muscle contraction.

Pipethanate exerts its therapeutic effect by competitively blocking acetylcholine from binding to these muscarinic receptors, thereby inhibiting the downstream signaling pathways that lead to smooth muscle contraction and spasm.

Muscarinic Receptor Signaling Pathway in Smooth Muscle:

Caption: Antagonistic action of Pipethanate on muscarinic receptor signaling.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for Pipethanate regarding its binding affinities (Ki values) for muscarinic receptor subtypes, in vitro efficacy (EC50/IC50 values), or in vivo pharmacokinetic parameters. Such data is crucial for a complete understanding of a drug's pharmacological profile. For context, the following tables illustrate the types of data that would be presented for a well-characterized antimuscarinic agent.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Pipethanate | Data not available | Data not available | Data not available | Data not available | Data not available |

| Atropine | 1-5 | 1-5 | 1-5 | 1-5 | 1-5 |

Table 2: Hypothetical In Vitro Functional Antagonism (pA2 values)

| Compound | Guinea Pig Ileum (M3) | Rabbit Vas Deferens (M2) |

| Pipethanate | Data not available | Data not available |

| Atropine | ~9.0 | ~8.8 |

Table 3: Hypothetical Preclinical Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Compound | Half-life (t½, h) | Clearance (CL, L/h/kg) | Volume of Distribution (Vd, L/kg) |

| Pipethanate | Data not available | Data not available | Data not available |

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

These assays are used to determine the binding affinity of a drug for its receptor target.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target muscarinic receptor subtype and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (Pipethanate).

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays for Efficacy

These assays measure the ability of a drug to inhibit the physiological response to an agonist.

Protocol Outline (e.g., Guinea Pig Ileum Contraction):

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Measurement: Record the isometric contractions of the tissue using a force transducer.

-

Agonist Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of Pipethanate for a predetermined period.

-

Shift in Agonist Response: Generate a second cumulative concentration-response curve for the agonist in the presence of Pipethanate.

-

Data Analysis: The antagonistic effect of Pipethanate is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated from a Schild plot.

In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Protocol Outline (e.g., Rat Model):

-

Animal Preparation: Acclimate rats to the laboratory conditions and, if necessary, surgically implant catheters for dosing and blood sampling.

-

Drug Administration: Administer a single dose of Pipethanate to the rats via a specific route (e.g., intravenous bolus or oral gavage).

-

Blood Sampling: Collect serial blood samples at predetermined time points after drug administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of Pipethanate in the plasma samples using a validated analytical method (e.g., liquid chromatography-mass spectrometry, LC-MS).

-

Pharmacokinetic Analysis: Plot the plasma concentration of Pipethanate versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and, for oral administration, bioavailability (F).

Conclusion

Pipethanate is an antimuscarinic agent with a clear mechanism of action involving the competitive antagonism of muscarinic acetylcholine receptors. This action underlies its therapeutic use in treating spastic conditions of the gastrointestinal tract. While the broader principles of its pharmacology and the methodologies for its characterization are well-established within the field of anticholinergic drug development, specific historical details, a definitive synthetic pathway, and comprehensive quantitative data for Pipethanate are not widely available in the public domain. Further research and publication of such data would be invaluable for a more complete understanding of this compound and its place in the therapeutic armamentarium. This guide serves as a foundational resource, summarizing the current state of knowledge and providing a framework for the type of in-depth analysis required for drug development professionals.

References

In-Vitro Activity of Piperilate on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disclaimer: No direct in-vitro quantitative data (e.g., EC50, IC50) for Piperilate's activity on smooth muscle cells were identified in the reviewed literature. The information presented herein is based on the established pharmacology of anticholinergic drugs.

Introduction to this compound

This compound is an antimuscarinic agent, a class of drugs that competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][2] Its chemical structure is distinct from piperine (B192125), an alkaloid found in black pepper.[3][4] The primary therapeutic application of this compound is in the treatment of spastic pain of the gastrointestinal system, and it has been noted for its potential use in bronchial asthma research and its hypotensive effects.[1][2] These applications strongly suggest a significant modulatory role on smooth muscle tone.

Theoretical Mechanism of Action on Smooth Muscle

As an anticholinergic agent, the principal mechanism of action of this compound on smooth muscle is the competitive antagonism of muscarinic acetylcholine receptors.[1][2] Smooth muscle tissues in the gastrointestinal tract, bronchi, and blood vessels are rich in muscarinic receptors, primarily the M2 and M3 subtypes, which regulate contractile activity.[5]

Muscarinic Receptor Antagonism

Acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent muscle contraction. This compound, by blocking these receptors, prevents acetylcholine from binding, thereby inhibiting this contractile signaling and promoting muscle relaxation.

Signaling Pathways in Smooth Muscle Contraction and Anticholinergic Inhibition

The contraction of smooth muscle is a complex process initiated by an increase in cytosolic calcium. Anticholinergic agents like this compound intervene at the initial receptor-ligand binding step.

Acetylcholine-Induced Contraction Pathway

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates a Gq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

This compound's Point of Intervention

This compound is expected to competitively block the M3 receptor, thus preventing the initiation of this entire cascade. This leads to a decrease in intracellular calcium mobilization and subsequent smooth muscle relaxation.

References

- 1. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood pressure lowering and vasomodulator effects of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of cholinergic neurotransmission in visceral smooth muscles with a focus on receptor-operated TRPC4 channel and impairment of gastrointestinal motility by general anaesthetics and anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Piperilate Hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the neuropharmacological profile of Piperilate hydrochloride (also known as Pipethanate hydrochloride). This compound hydrochloride is an anticholinergic agent with antispasmodic properties, primarily indicated for spastic pain of the gastrointestinal system.[1][2] This document details its mechanism of action as a muscarinic receptor antagonist, summarizes available in-vivo efficacy data, and describes relevant experimental protocols for its pharmacological evaluation. The guide is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Introduction

This compound hydrochloride is an antimuscarinic agent that functions by inhibiting the parasympathetic nervous system.[2][3] Its primary therapeutic application is in the management of smooth muscle spasms, particularly within the gastrointestinal tract.[1][2][3] By blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, this compound hydrochloride effectively reduces involuntary muscle contractions and glandular secretions.[2][3] Beyond its use in gastrointestinal disorders, it has also been investigated for its potential in treating bronchial asthma and as an antidote for organophosphate poisoning.[4] This guide synthesizes the available preclinical data to provide a detailed profile of its neuropharmacological activity.

Mechanism of Action

The core mechanism of action for this compound hydrochloride is the competitive antagonism of muscarinic acetylcholine receptors.[2][3] These G-protein coupled receptors are central to the function of the parasympathetic nervous system, which governs "rest-and-digest" functions.[2] By blocking the binding of acetylcholine, this compound hydrochloride inhibits downstream signaling cascades, leading to a reduction in smooth muscle tone and secretory activity in various organs, including the gut, airways, and salivary glands.[2][3]

Signaling Pathway Inhibition

As a muscarinic antagonist, this compound hydrochloride inhibits signaling through multiple pathways. The M₃ muscarinic receptor, prevalent on smooth muscle cells and glandular tissue, canonically couples to Gq/₁₁ proteins. Acetylcholine binding typically activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, which, along with DAG-mediated activation of Protein Kinase C (PKC), culminates in smooth muscle contraction. This compound hydrochloride blocks this entire cascade at its origin by preventing receptor activation.

Quantitative Neuropharmacological Data

Quantitative in-vivo data for this compound hydrochloride is available from studies assessing its antagonism of cholinergic effects induced by oxotremorine (B1194727) in mice. These studies provide key efficacy metrics for its anticholinergic activity.

| Parameter | Model | Species | Value (EC₅₀) | Route of Admin. | Reference |

| Anticholinergic Activity | Antagonism of Oxotremorine-Induced Salivation | Mouse | 11.33 mg/kg | Intraperitoneal (i.p.) | [4] |

| Anticholinergic Activity | Antagonism of Oxotremorine-Induced Tremor | Mouse | 29.42 mg/kg | Intraperitoneal (i.p.) | [4] |

Other Pharmacological Effects

Beyond its primary antispasmodic and antisecretory effects, preclinical studies have revealed other physiological actions of this compound hydrochloride.

-

Cardiovascular: Intravenous administration of 1 mg/kg in rabbits induces hypotension.[4] This effect was not blocked by atropine, suggesting a mechanism independent of muscarinic receptor antagonism.[4] At a dose of 3 mg/kg (i.v.), it also decreases heart rate in rabbits.[4]

-

Respiratory: A dose of 3 mg/kg (i.v.) was observed to decrease the respiration rate in rabbits.[4]

-

Adrenergic Blockade: this compound hydrochloride has been shown to block the adrenaline-induced constriction of an isolated rabbit auricle preparation, indicating potential interaction with adrenergic signaling pathways.[4]

Note: Specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as plasma half-life and bioavailability for this compound hydrochloride, are not well-documented in the available scientific literature.

Experimental Protocols

The pharmacological effects of this compound hydrochloride have been characterized using established preclinical models. The methodologies for two key types of experiments are detailed below.

In-Vivo Antagonism of Oxotremorine-Induced Salivation

This assay quantifies the central and peripheral anticholinergic activity of a test compound by measuring its ability to inhibit the excessive salivation induced by the potent muscarinic agonist, oxotremorine.

Methodology:

-

Animal Model: Male albino mice are used for the study. Animals are fasted overnight with free access to water.

-